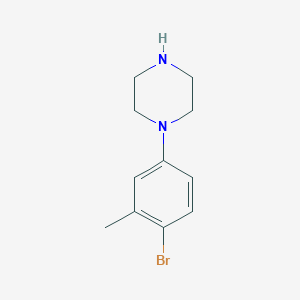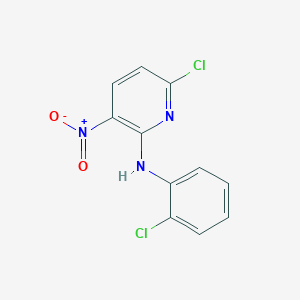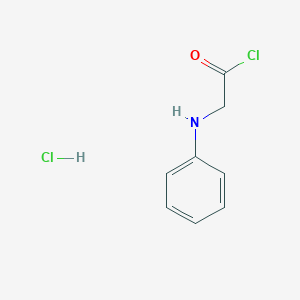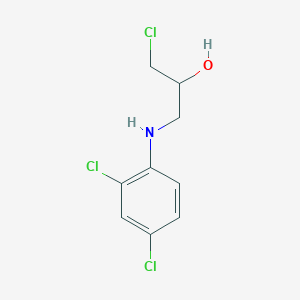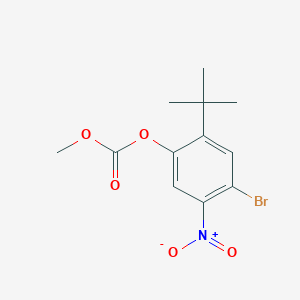
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate is an organic compound with the molecular formula C12H14BrNO5 It is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, which is further connected to a methyl carbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-tert-butyl-4-bromophenol to introduce the nitro group, followed by the reaction with methyl chloroformate to form the carbonate ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the concentration of reagents can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding phenol and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: 2-tert-butyl-4-bromo-5-aminophenyl methyl carbonate.
Hydrolysis: 2-tert-butyl-4-bromo-5-nitrophenol and methanol.
Wissenschaftliche Forschungsanwendungen
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the carbonate ester can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate largely depends on the context of its application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding phenol and methanol. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2-tert-butyl-4-chloro-5-nitrophenyl) carbonate
- Methyl (2-tert-butyl-4-bromo-5-aminophenyl) carbonate
- Methyl (2-tert-butyl-4-bromo-5-hydroxyphenyl) carbonate
Uniqueness
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (tert-butyl) groups on the phenyl ring allows for a diverse range of chemical transformations and interactions.
Eigenschaften
Molekularformel |
C12H14BrNO5 |
|---|---|
Molekulargewicht |
332.15 g/mol |
IUPAC-Name |
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate |
InChI |
InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)9(14(16)17)6-10(7)19-11(15)18-4/h5-6H,1-4H3 |
InChI-Schlüssel |
FWRLJJRNZCLHFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1OC(=O)OC)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
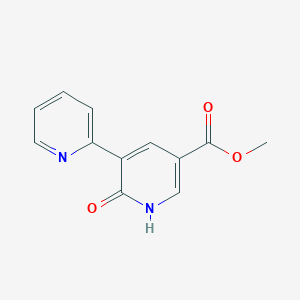

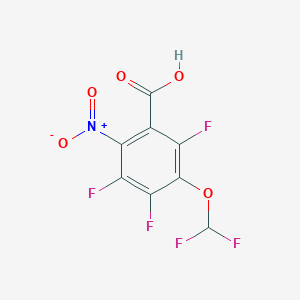

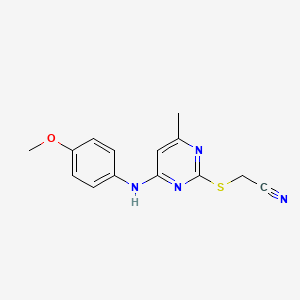

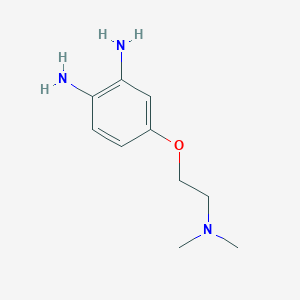
![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)

